molecular formula C9H13BrN2S B8678417 1-[(2-Bromo-1,3-thiazol-5-yl)methyl]piperidine

1-[(2-Bromo-1,3-thiazol-5-yl)methyl]piperidine

Cat. No.: B8678417
M. Wt: 261.18 g/mol
InChI Key: GGJTZMNCASENBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Bromo-1,3-thiazol-5-yl)methyl]piperidine is a useful research compound. Its molecular formula is C9H13BrN2S and its molecular weight is 261.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13BrN2S

Molecular Weight

261.18 g/mol

IUPAC Name

2-bromo-5-(piperidin-1-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C9H13BrN2S/c10-9-11-6-8(13-9)7-12-4-2-1-3-5-12/h6H,1-5,7H2

InChI Key

GGJTZMNCASENBS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CN=C(S2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-5-formylthiazole (198 mg, 1.034 mmol, available from Fluorochem) was mixed with acetic acid (0.148 mL, 2.58 mmol) and Piperidine (0.128 mL, 1.292 mmol), dissolved in Dichloromethane (DCM) (9.5 mL) and stirred under nitrogen for 30 minutes. sodium triacetoxyborohydride (411 mg, 1.938 mmol) was added and the reaction was allowed to stir under nitrogen for 45 minutes. A second sample of sodium triacetoxyborohydride (411 mg, 1.938 mmol) was added and the reaction was left to stir under nitrogen for 4.5 days. The reaction was loaded onto a 5 g SCX-column, eluting with MeOH (40 mL) followed by 2M MeOH/NH3 (40 mL). Product-containing fractions were evaporated to dryness to give a yellow solid. This was partitioned between sodium bicarbonate (20 mL) and EtOAc (100 mL). The aqueous layer was extracted with EtOAc (70 mL) and the organic fractions were combined, washed (brine (50 mL)), dried (sodium sulfate), filtered and evaporated to dryness to give a yellow solid (214 mg). This was purified on a 25+S Biotage silica column, eluting with DCM:2M MeOH/NH3 (1:0 to 49:1, 22 CV). Product-containing fractions were evaporated to dryness to give a dark yellow solid (134 mg)
Quantity
198 mg
Type
reactant
Reaction Step One
Quantity
0.148 mL
Type
reactant
Reaction Step One
Quantity
0.128 mL
Type
reactant
Reaction Step One
Quantity
411 mg
Type
reactant
Reaction Step Two
Quantity
411 mg
Type
reactant
Reaction Step Three
Quantity
9.5 mL
Type
solvent
Reaction Step Four

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